Cas no 97411-50-2 (2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)-)

2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)- structure
97411-50-2 structure
Product Name:2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)-
Numéro CAS:97411-50-2
Le MF:C32H42O8
Mégawatts:554.671090602875
MDL:MFCD18910755
CID:836993
PubChem ID:91886694
Update Time:2025-04-19

2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)- Propriétés chimiques et physiques

Nom et identifiant

    • 2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid, 8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydrox y-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methyl ester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)-
    • 2',3'-Dehydrosalannol
    • 2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid, 8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-
    • 2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methyle
    • 2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8...
    • [ "" ]
    • 2'3'-dehydrosalannol
    • AKOS040760974
    • methyl (2aS,3R,5R,5aS,6S,6aS,8R,9aS,10aR,10bR,10cS)]- 8-(3-furyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy- 2a,5a,6a,7-tetramethyl-5-(3-methylbut-2-enoyloxy)-2H,3H- cyclopenta[4',5']furo[2',3':6,5]benzo[cd]isobenzofuran-6-acetate
    • FS-9231
    • 97411-50-2
    • B0005-458213
    • [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.0^{2,9.0^{4,8.0^{15,18]octadec-7-en-12-yl] 3-methylbut-2-enoate
    • [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate
    • 2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)-
    • DA-49252
    • MDL: MFCD18910755
    • Piscine à noyau: 1S/C32H42O8/c1-16(2)10-25(35)40-23-13-22(33)30(4)15-38-27-28(30)31(23,5)21(12-24(34)36-7)32(6)26-17(3)19(18-8-9-37-14-18)11-20(26)39-29(27)32/h8-10,14,19-23,27-29,33H,11-13,15H2,1-7H3/t19-,20-,21-,22-,23+,27-,28+,29-,30-,31+,32-/m1/s1
    • La clé Inchi: BGHFPZJLGAYVQC-QJBQBLRASA-N
    • Sourire: O1C[C@]2(C)[C@@H](C[C@@H]([C@]3(C)[C@@H](CC(=O)OC)[C@]4(C)C5=C(C)[C@H](C6=COC=C6)C[C@H]5O[C@@H]4[C@H]1[C@H]32)OC(/C=C(\C)/C)=O)O

Propriétés calculées

  • Qualité précise: 554.28800
  • Masse isotopique unique: 554.28796829g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 8
  • Comptage des atomes lourds: 40
  • Nombre de liaisons rotatives: 7
  • Complexité: 1140
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 11
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3.6
  • Surface topologique des pôles: 104Ų

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.3±0.1 g/cm3
  • Point d'ébullition: 628.0±55.0 °C at 760 mmHg
  • Point d'éclair: 333.6±31.5 °C
  • Le PSA: 104.43000
  • Le LogP: 4.72020
  • Pression de vapeur: 0.0±1.9 mmHg at 25°C

2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)- Informations de sécurité

2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)- PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2691-1 mg
2',3'-Dehydrosalannol
97411-50-2
1mg
¥2435.00 2022-04-26
A2B Chem LLC
AI65450-1mg
2',3'-Dehydrosalannol
97411-50-2 >97%
1mg
$637.00 2024-07-18
TargetMol Chemicals
TN2691-1 ml * 10 mm
2',3'-Dehydrosalannol
97411-50-2
1 ml * 10 mm
¥ 6720 2024-07-20
TargetMol Chemicals
TN2691-5mg
2',3'-Dehydrosalannol
97411-50-2
5mg
¥ 4420 2024-07-24
TargetMol Chemicals
TN2691-1 ml * 10 mm
2',3'-Dehydrosalannol
97411-50-2
1 ml * 10 mm
¥ 6720 2024-07-24
A2B Chem LLC
AI65450-5mg
2',3'-Dehydrosalannol
97411-50-2 97.0%
5mg
$785.00 2024-07-18
eNovation Chemicals LLC
Y1102543-10mg
2',3'-Dehydrosalannol
97411-50-2 98%
10mg
$1685 2025-02-25
eNovation Chemicals LLC
Y1102543-5mg
2',3'-Dehydrosalannol
97411-50-2 98%
5mg
$865 2025-02-25
eNovation Chemicals LLC
Y1102543-5mg
2',3'-Dehydrosalannol
97411-50-2 97%
5mg
$995 2023-05-11
eNovation Chemicals LLC
Y1102543-10mg
2',3'-Dehydrosalannol
97411-50-2 98%
10mg
$1485 2024-07-28

2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)- Littérature connexe

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